molecular formula C8H13NO2 B048851 2-Azabicyclo[3.3.0]octane-3-carboxylic acid CAS No. 118353-96-1

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Número de catálogo: B048851
Número CAS: 118353-96-1
Peso molecular: 155.19 g/mol
Clave InChI: OQHKEWIEKYQINX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Azabicyclo[3.3.0]octane-3-carboxylic acid (hereafter referred to as Compound 2) is a bicyclic α-amino acid and a structural analog of proline. Its rigid bicyclo[3.3.0]octane framework, featuring three chiral centers (1S, 3S, 5S or 1R, 3R, 5R), enhances conformational stability, making it a critical intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors like ramipril . The compound's stereochemical complexity necessitates advanced resolution techniques, such as diastereomeric salt formation, to isolate enantiomerically pure forms .

Pharmacologically, Compound 2 is integral to Hoe 498 (ramipril), which exhibits potent antihypertensive effects via persistent inhibition of tissue ACE activity in preclinical models . Its stability in pharmaceutical formulations is optimized using excipients like lubricants, with compositions containing 2.5–20% active ingredient by weight .

Mecanismo De Acción

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Actividad Biológica

2-Azabicyclo[3.3.0]octane-3-carboxylic acid (ABOCA) is a bicyclic compound notable for its biological activity and its role as an intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors like ramipril. This article explores the biological activities associated with ABOCA, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

ABOCA features a unique bicyclic structure that includes a nitrogen atom, which contributes to its biological activity. Its molecular formula is C₇H₁₃NO₂, and it contains a carboxylic acid functional group at the 3-position of the bicyclic system. This structural configuration allows it to mimic neurotransmitters, enhancing its potential as a therapeutic agent.

Pharmacological Effects

ABOCA has been studied for various pharmacological effects, including:

  • ACE Inhibition : ABOCA is a precursor in the synthesis of ramipril, an effective ACE inhibitor used to manage hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
  • Analgesic and Anti-inflammatory Properties : Compounds derived from ABOCA have demonstrated analgesic and anti-inflammatory effects, making them candidates for pain management therapies.
  • Orexin Receptor Antagonism : Certain derivatives of ABOCA have shown promise as non-peptide antagonists of orexin receptors, which could be beneficial in treating disorders such as sleep apnea and obesity .

Interaction Studies

Research has focused on the binding affinity and efficacy of ABOCA in inhibiting ACE activity. Various biochemical assays have been employed to evaluate these interactions, revealing significant inhibition rates comparable to established ACE inhibitors .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cycloaddition Reactions : These reactions are often used to construct the bicyclic framework.
  • Ring-Opening Reactions : Employed to introduce functional groups such as the carboxylic acid.
  • Asymmetric Synthesis : Techniques such as chiral separation methods are utilized to produce specific enantiomers with enhanced biological activity .

Case Studies

StudyFindings
Santos et al. (2007)Investigated structural requirements for effective ACE inhibition, highlighting ABOCA's role in drug design .
Dondas et al. (2016)Demonstrated the synthesis of various derivatives exhibiting significant agonist activity at κ-opioid receptors, suggesting potential applications in pain management .
EP Patent 2164847Described ABOCA derivatives as potential treatments for cognitive dysfunctions by antagonizing orexin receptors .

Aplicaciones Científicas De Investigación

ACE Inhibitors

One of the primary applications of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Ramipril. Ramipril is widely used to treat hypertension and heart failure. The synthesis involves the conversion of ABOCA into Ramipril through several chemical reactions, making it a crucial intermediate in cardiovascular medicine .

Orexin Receptor Antagonists

ABOCA derivatives have been identified as potential non-peptide antagonists of human orexin receptors (OX1 and OX2). These compounds are being investigated for their therapeutic potential in treating various disorders, including sleep disorders (e.g., narcolepsy and insomnia), eating disorders, and cognitive dysfunctions associated with psychiatric and neurological conditions . The ability to modulate orexin receptor activity presents a novel approach to managing these conditions.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Anodic Oxidation : This method involves the oxidation of N-acyl-cyclopenta-pyrroles followed by cyanation and hydrolysis .
  • Thermal Rearrangement : Recent studies have explored thermally promoted rearrangements to produce structurally diverse derivatives from diazotetramic acids .

These synthetic pathways are essential for generating ABOCA and its derivatives for further pharmaceutical applications.

Case Study: Ramipril Synthesis

A detailed study on the synthesis of Ramipril from ABOCA was conducted, demonstrating the efficiency of using ABOCA as a starting material in producing this ACE inhibitor. The reaction conditions, yields, and purity of the final product were meticulously documented, showcasing the practical utility of ABOCA in pharmaceutical manufacturing .

Research on Orexin Antagonists

Research has shown that ABOCA derivatives exhibit significant antagonistic activity against orexin receptors, leading to potential applications in treating sleep-related disorders. Clinical trials are underway to evaluate their efficacy and safety profiles compared to existing treatments .

Data Table: Summary of Applications

ApplicationCompound/DrugTherapeutic Use
ACE InhibitorRamiprilHypertension, heart failure
Orexin Receptor AntagonistVarious ABOCA DerivativesSleep disorders, eating disorders

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azabicyclo[3.3.0]octane-3-carboxylic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of proline derivatives or enantioselective methods using chiral catalysts. For example, Teetz et al. (1988) patented a route involving condensation of L-proline analogs with carbonyl reagents under acidic conditions, achieving yields of 60–75% . Stereochemical control is critical, as evidenced by Kondaiah et al. (2011), who used (S)-proline tert-butyl ester to synthesize the (S,S,S)-stereoisomer via asymmetric hydrogenation . Reaction parameters such as temperature (optimized at 0–5°C for cyclization) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess (ee >98% in optimized cases) .

Q. How is the purity and stereochemical integrity of this compound validated in synthetic batches?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm . Stereochemical validation employs chiral stationary-phase chromatography or X-ray crystallography. For example, the (S,S,S)-configuration was confirmed by single-crystal X-ray diffraction in ramipril intermediates . Polarimetry ([α]D = +23.5° in methanol) and ¹H/¹³C NMR (distinct shifts for endo vs. exo protons at δ 3.8–4.2 ppm) are routine for batch verification .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like ramipril. The bicyclic structure enhances binding to ACE’s zinc-containing active site, as demonstrated in structure-activity relationship (SAR) studies . Pharmacological testing involves in vitro ACE inhibition assays (IC₅₀ = 1.2 nM for ramipril) and in vivo hypertensive rat models .

Advanced Research Questions

Q. How do stereochemical variations (e.g., endo vs. exo, R/S configurations) affect the biological activity of derivatives?

  • Methodological Answer : Stereochemistry dictates potency. The (S,S,S)-isomer of ramipril exhibits 100-fold higher ACE inhibition than the (R,R,R)-form due to optimal spatial alignment with the enzyme’s catalytic pocket . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the endo conformation stabilizes hydrogen bonds with His353 and Glu384 residues . Experimental validation via IC₅₀ comparisons across stereoisomers is critical for lead optimization .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how are they resolved?

  • Methodological Answer : Impurities like des-carboxy byproducts (≤0.15%) and diastereomers require UPLC-MS/MS (MRM mode, m/z 299 → 155) for detection . Method development involves robustness testing per ICH Q2(R1), including forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways. Teetz et al. (1988) reported resolving epimeric impurities (>99.5% purity) using preparative HPLC with a CHIRALPAK® AD-H column .

Q. How can contradictory data in literature regarding synthetic yields be reconciled?

  • Methodological Answer : Discrepancies often stem from divergent catalytic systems or purification methods. For instance, Henning et al. (1987) achieved 85% yield using Pd/C hydrogenation, whereas Kondaiah et al. (2011) reported 70% with Rh-catalyzed asymmetric synthesis due to competing side reactions . Systematic DOE (design of experiments) approaches, varying catalyst loading (0.5–5 mol%) and pressure (1–10 bar H₂), can identify optimal conditions .

Q. What strategies are employed to enhance the metabolic stability of derivatives without compromising ACE inhibition?

  • Methodological Answer : Substituent modifications, such as replacing the benzyl ester with tert-butyl groups (e.g., BOC-protected intermediates), reduce esterase-mediated hydrolysis . SAR studies show that bulkier alkyl chains at C3 improve plasma half-life (t₁/₂ = 12 h vs. 2 h for unmodified analogs) while maintaining IC₅₀ < 5 nM . In silico ADMET predictions (e.g., SwissADME) guide rational design .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and functional differences between Compound 2 and related bicyclic amino acids:

Compound Name Structure Chiral Centers Pharmacological Use Key Features References
2-Azabicyclo[3.3.0]octane-3-carboxylic acid Bicyclo[3.3.0] 3 ACE inhibitors (e.g., ramipril) High rigidity; persistent tissue ACE inhibition; stereoselective synthesis
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid Bicyclo[2.2.1] 2 Chiral proline analog Smaller ring system; lower conformational rigidity
2-Azabicyclo[2.2.2]octane-3-carboxylic acid Bicyclo[2.2.2] 2 Experimental ACE inhibitors Increased ring strain; limited synthetic accessibility
3-Azabicyclo[3.3.0]octane-2-carboxylic acid Bicyclo[3.3.0] 3 Undisclosed Positional isomer of Compound 2 ; altered hydrogen-bonding capacity

Key Observations:

  • Ring Size and Rigidity : The bicyclo[3.3.0] scaffold in Compound 2 provides greater rigidity compared to bicyclo[2.2.1] or [2.2.2] systems, enhancing binding affinity to ACE .
  • Stereochemical Complexity : Compound 2 ’s three chiral centers necessitate advanced resolution methods (e.g., SRMS with mandelic acid) for enantiopure production, unlike simpler analogs .

Pharmacological Activity

Compound 2-derived drugs (e.g., Hoe 498) demonstrate superior ACE inhibition profiles compared to linear analogs like enalapril. In spontaneously hypertensive rats, a single 1 mg/kg dose of Hoe 498 normalized blood pressure for 24–48 hours, outperforming enalapril’s 30 mg/kg dose . This efficacy correlates with Compound 2’s ability to inhibit ACE in critical tissues (kidney, vascular wall) long-term .

In contrast, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives show reduced potency due to diminished conformational stability, limiting their clinical utility .

Stability and Formulation

Pharmaceutical compositions of Compound 2 derivatives prioritize stability, with formulations containing <100 mg total weight and excipients like sodium starch glycolate . Similar data are scarce for bicyclo[2.2.1] or [2.2.2] analogs, suggesting Compound 2 ’s unique suitability for long-acting ACE inhibitors .

Propiedades

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.